methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyridazinone core, a bromophenyl group, and a benzoate ester, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a brominated precursor and a strong base such as sodium hydride.
Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, the compound’s potential as a pharmacophore is of interest. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties, given its structural similarity to other bioactive molecules.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridazinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: This compound shares the bromophenyl and benzoate ester groups but lacks the pyridazinone core.
4-Bromo-2-(acetylamino)benzoic acid: Similar in having a bromophenyl group and an acetylamino moiety but differs in the core structure.
Pyridazinone derivatives: Compounds with a pyridazinone core but different substituents on the aromatic rings.
Uniqueness
Methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its combination of a pyridazinone core with a bromophenyl group and a benzoate ester. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O4/c1-28-20(27)14-4-8-16(9-5-14)22-18(25)12-24-19(26)11-10-17(23-24)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHZGTLUSUPHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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